Cas no 6159-66-6 ((2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo7.4.0.0,2,7trideca-1(9),3,6,10,12-pentaen-5-one)
6159-66-6 structure
Product Name:(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo7.4.0.0,2,7trideca-1(9),3,6,10,12-pentaen-5-one
CAS-nummer:6159-66-6
MF:C18H16O7
MW:344.315445899963
CID:516900
PubChem ID:478125
Update Time:2025-04-19
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo7.4.0.0,2,7trideca-1(9),3,6,10,12-pentaen-5-one Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,3(2H,9bH)-Dibenzofurandione,2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-, (9bS)-
- (9bR)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzo[b,d]furan-1,3(2H,9bH)-dione
- (9bS)-2,6-diacetyl-3,7,9-trihydroxy-8,9b-dimethyldibenzo[b,d]furan-1(9bH)-one
- (9bS)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-(2H,9bH)-dibenzofuran-1,3-dione
- NSC 5889
- Usnic acid, (-)-
- (2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo7.4.0.0,2,7trideca-1(9),3,6,10,12-pentaen-5-one
- BRD-A99182808-001-01-7
- 6159-66-6
- UNII-5HYW08F205
- (9bS)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-dibenzofuran-1,3-dione
- SCHEMBL9982861
- 1,3(2H,9bH)-Dibenzofurandione, 2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-, (9bS)-
- (9bS)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3-dione
- CHEBI:125464
- EINECS 228-181-3
- NSC149788
- NS00120834
- Q27216083
-
- Inchi: 1S/C18H16O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h5,11,22-23H,1-4H3/t11?,18-/m1/s1
- InChI-sleutel: CUCUKLJLRRAKFN-KKIBXBACSA-N
- LACHT: O1C2C(C(C)=O)=C(C(C)=C(C=2[C@]2(C)C(C(C(C)=O)C(C=C12)=O)=O)O)O
Berekende eigenschappen
- Exacte massa: 344.08958
- Monoisotopische massa: 344.089603
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 25
- Aantal draaibare bindingen: 2
- Complexiteit: 734
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 121
- XLogP3: 1.4
Experimentele eigenschappen
- Dichtheid: 1.49
- Kookpunt: 594.8°C at 760 mmHg
- Vlampunt: 219.1°C
- Brekindex: 1.643
- PSA: 117.97
- LogboekP: 2.12660
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo7.4.0.0,2,7trideca-1(9),3,6,10,12-pentaen-5-one Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-18532942-0.05g |
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),3,6,10,12-pentaen-5-one |
6159-66-6 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
| Enamine | EN300-18532942-0.1g |
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),3,6,10,12-pentaen-5-one |
6159-66-6 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
| Enamine | EN300-18532942-0.25g |
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),3,6,10,12-pentaen-5-one |
6159-66-6 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
| Enamine | EN300-18532942-0.5g |
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),3,6,10,12-pentaen-5-one |
6159-66-6 | 95.0% | 0.5g |
$19.0 | 2025-03-21 | |
| Enamine | EN300-18532942-1.0g |
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),3,6,10,12-pentaen-5-one |
6159-66-6 | 95.0% | 1.0g |
$19.0 | 2025-03-21 | |
| Enamine | EN300-18532942-2.5g |
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),3,6,10,12-pentaen-5-one |
6159-66-6 | 95.0% | 2.5g |
$20.0 | 2025-03-21 | |
| Enamine | EN300-18532942-5.0g |
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),3,6,10,12-pentaen-5-one |
6159-66-6 | 95.0% | 5.0g |
$34.0 | 2025-03-21 | |
| Enamine | EN300-18532942-10.0g |
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),3,6,10,12-pentaen-5-one |
6159-66-6 | 95.0% | 10.0g |
$61.0 | 2025-03-21 | |
| 1PlusChem | 1P00EAS3-1g |
(-)-USNIC ACID |
6159-66-6 | 95% | 1g |
$83.00 | 2024-04-22 | |
| 1PlusChem | 1P00EAS3-2.5g |
(-)-USNIC ACID |
6159-66-6 | 95% | 2.5g |
$84.00 | 2024-04-22 |
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo7.4.0.0,2,7trideca-1(9),3,6,10,12-pentaen-5-one Gerelateerde literatuur
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
6159-66-6 ((2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo7.4.0.0,2,7trideca-1(9),3,6,10,12-pentaen-5-one) Gerelateerde producten
- 125-46-2(Usnic acid)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Aanbevolen leveranciers
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
CN Leverancier
Reagentie
Nanjing Jubai Biopharm
Goudlid
CN Leverancier
Bulk
烟台朗裕新材料科技有限公司
Goudlid
CN Leverancier
Reagentie
钜澜化工科技(青岛)有限公司
Goudlid
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Goudlid
CN Leverancier
Bulk